molecular formula C12H10N2O2 B13301200 Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Cat. No.: B13301200
M. Wt: 214.22 g/mol
InChI Key: UCOCWJDGUYQVQO-UHFFFAOYSA-N
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Description

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate: is a heterocyclic compound that features a fused pyrazole and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction yields regioisomeric pyrazoles, which can be further processed to obtain the desired compound . Another common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to produce tricyclic indoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate stands out due to its unique combination of the pyrazole and indole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-9-6-8-4-2-3-5-11(8)14(9)13-10/h2-5,7H,6H2,1H3

InChI Key

UCOCWJDGUYQVQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)CC3=CC=CC=C32

Origin of Product

United States

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